N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
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Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a fluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 4-fluorobenzylamine.
Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 4-fluorobenzylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups at the 3- and 4-positions.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A psychoactive compound with similar structural features.
Uniqueness
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine is unique due to the presence of both dimethoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-9-14(10-17(11-16)21-2)12-19-8-7-13-3-5-15(18)6-4-13/h3-6,9-11,19H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSUWCHXDFXDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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